molecular formula C17H11NNa2O8S2 B12789277 Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 5045-22-7

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12789277
CAS No.: 5045-22-7
M. Wt: 467.4 g/mol
InChI Key: XQZPJQWJZOPGJH-UHFFFAOYSA-L
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Description

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate is a synthetic aromatic compound belonging to the naphthalenedisulfonate family. Its molecular structure features a naphthalene backbone substituted with a benzoylamino group at position 4, a hydroxyl group at position 5, and sulfonate groups at positions 2 and 5. This compound is primarily used in industrial applications, including textile dyeing and specialty chemical synthesis, owing to its chromophoric azo (-N=N-) linkages and sulfonate groups, which enhance water solubility and dye-fiber affinity .

Properties

CAS No.

5045-22-7

Molecular Formula

C17H11NNa2O8S2

Molecular Weight

467.4 g/mol

IUPAC Name

disodium;4-benzamido-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C17H13NO8S2.2Na/c19-15-9-13(28(24,25)26)7-11-6-12(27(21,22)23)8-14(16(11)15)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

XQZPJQWJZOPGJH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups.

    Benzoylation: The amino groups are benzoylated to form benzoylamino derivatives.

    Sulphonation: The final step involves sulphonation to introduce disulphonate groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzoylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets. The benzoylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The disulphonate groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Direct Black 19 (CAS 6428-31-5)

  • Structure: Direct Black 19 (C34H27N13Na2O7S2) contains two additional azo groups linked to 2,4-diaminophenyl substituents at positions 3 and 6 of the naphthalene core .
  • Comparison: Solubility: Both compounds exhibit high water solubility due to disulfonate groups. However, Direct Black 19’s multiple amino groups may enhance solubility in acidic conditions. Application: Direct Black 19 is widely used as a direct dye for cotton and cellulose fibers, whereas the benzoylamino group in the target compound may improve binding to synthetic fibers like polyester . Regulatory Status: Direct Black 19 is REACH-registered, ensuring compliance with EU safety standards, while the target compound lacks documented regulatory approvals .

Disodium 5-Acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate

  • Structure: Features an acetylamino group at position 5 and a phenylazo group at position 3 .
  • However, the acetylamino derivative lacks evidence of carcinogenicity (IARC classification), whereas the benzoylamino variant’s safety profile remains unstudied .

ECHA-Listed Disodium Azo Dyes (CAS 17095-24-8, 100556-82-9)

  • Structure : These compounds include vinylsulfonyl or sulfonatooxyethyl groups, enabling covalent bonding with textile fibers .
  • Comparison: Reactivity: The vinylsulfonyl groups in ECHA-listed dyes facilitate permanent textile coloration, whereas the target compound’s benzoylamino group may rely on hydrogen bonding or ionic interactions, offering weaker wash-fastness . Regulatory Scrutiny: The ECHA-listed dyes are under hazard assessment for environmental persistence, while the target compound’s ecological impact is unknown .

Key Data Table: Structural and Functional Attributes

Compound Name CAS No. Key Substituents Primary Application Regulatory Status
Disodium 4-(Benzoylamino)-5-hydroxy... Not Assigned Benzoylamino, hydroxyl, disulfonate Textile dyeing Unregistered
Direct Black 19 6428-31-5 Multiple azo, diaminophenyl groups Cellulose fiber dyeing REACH-registered
Acid Red 33 (CI 17200) 3567-66-6 Phenylazo, amino, hydroxyl Hair dye Cosmetic-compliant
Disodium 5-Acetylamino... Not Assigned Acetylamino, phenylazo Experimental dye Limited data

Research Findings and Industrial Relevance

  • Synthetic Flexibility: The benzoylamino group in the target compound offers a tunable site for introducing hydrophobic or electron-withdrawing groups, which can alter lightfastness and color intensity .
  • Market Availability : Unlike Direct Black 19, which is commercially produced (e.g., by CHEMLYTE SOLUTIONS CO., LTD.), the target compound currently lacks suppliers, limiting industrial adoption .

Biological Activity

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS Number: 5045-22-7) is a complex organic compound known for its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H11NNa2O8S2C_{17}H_{11}NNa_2O_8S_2, with a molecular weight of 467.4 g/mol. Its structure includes a hydroxynaphthalene core, a benzoylamino group, and two sulfonate groups that enhance solubility and facilitate transport within biological systems.

PropertyValue
Molecular FormulaC17H11NNa2O8S2
Molecular Weight467.4 g/mol
IUPAC NameDisodium 4-benzamido-5-hydroxy-naphthalene-2,7-disulfonate
CAS Number5045-22-7

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The benzoylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The disulphonate groups enhance the compound's solubility in aqueous environments, which is crucial for its bioavailability and transport across cellular membranes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted the compound's potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Studies : In vitro studies using human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting its mechanism involves programmed cell death pathways.

Comparative Analysis

When compared to similar compounds such as Disodium 4-(aminobenzoyl)-5-hydroxynaphthalene-2,7-disulphonate and Disodium 4-(benzoylamino)-5-methoxynaphthalene-2,7-disulphonate, the unique combination of functional groups in this compound confers distinct biological properties. For instance:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
Disodium 4-(aminobenzoyl)-5-hydroxynaphthalene-2,7-disulphonateModerateLow
Disodium 4-(benzoylamino)-5-methoxynaphthalene-2,7-disulphonateLowHigh

Q & A

Q. What are the recommended methodologies for synthesizing disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate?

The synthesis typically involves diazo coupling and sulfonation reactions. Key steps include:

  • Diazo Coupling : Reacting 4-aminonaphthalene derivatives with benzoylated amines under controlled pH (e.g., acidic conditions) to form the azo linkage.
  • Sulfonation : Introducing sulfonate groups via sulfuric acid treatment, followed by neutralization with sodium hydroxide to form the disodium salt.
  • Purification : Recrystallization from ethanol-water mixtures or column chromatography to isolate the pure compound.
    Reference synthetic routes for structurally similar azo dyes (e.g., Direct Black 19) can guide optimization .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm aromatic proton environments and substituent positions (e.g., benzoylamino group at position 4).
  • IR Spectroscopy : Identify functional groups (e.g., sulfonate S=O stretches at ~1200 cm⁻¹, hydroxyl O-H stretches at ~3400 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at λ ≈ 500 nm (azo chromophore absorption) .

Q. What are the primary research applications of this compound in analytical chemistry?

It is used as:

  • Staining Agent : For biological samples (e.g., protein or nucleic acid visualization) due to its high molar absorptivity.
  • pH Indicator : Modifies colorimetric properties in response to pH changes (e.g., transitions between protonated/deprotonated hydroxyl groups).
  • Complexometric Reagent : Forms stable complexes with metal ions (e.g., Fe³⁺, Cu²⁺) for spectrophotometric quantification .

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Solubility : Dissolve in deionized water (up to 50 mg/mL) or DMSO for experimental use.
  • Hazard Mitigation : Use PPE (gloves, lab coat) due to potential skin/eye irritation, though acute toxicity data are limited .

Advanced Research Questions

Q. How can computational modeling optimize this compound for drug design (e.g., HIV-1 inhibition)?

  • Molecular Docking : Simulate interactions with biological targets (e.g., HIV-1 gp41 protein) using software like AutoDock Vina. Preserve critical groups (e.g., sulfonate for solubility, azo linkages for binding affinity).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing benzoylamino with acetyl groups) and evaluate inhibitory potency via in vitro assays (e.g., viral entry inhibition) .

Q. How can researchers address contradictory data in toxicity studies?

  • In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) to establish IC₅₀ values.
  • QSAR Models : Predict ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) using software like EPI Suite.
  • Metabolite Analysis : Identify degradation products (e.g., via LC-MS) that may contribute to toxicity discrepancies .

Q. What strategies are recommended for environmental fate analysis of this compound?

  • Photodegradation Studies : Exclude solutions to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Biodegradation Assays : Use OECD 301B guidelines with activated sludge to assess microbial breakdown.
  • Adsorption Modeling : Predict soil binding using log Kₒc values derived from octanol-water partitioning .

Q. How can regulatory compliance (e.g., REACH, ECHA) be navigated for laboratory use?

  • Hazard Classification : Refer to ECHA’s harmonized classifications (e.g., skin sensitization, aquatic toxicity).
  • Documentation : Maintain Safety Data Sheets (SDS) aligned with CLP regulations.
  • Alternatives Assessment : Evaluate structurally similar, non-SVHC (Substances of Very High Concern) dyes for restricted applications .

Q. What advanced techniques elucidate its role in dye-fiber interactions?

  • X-ray Diffraction (XRD) : Analyze crystalline structure changes upon binding to cellulose or protein fibers.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with textile substrates.
  • FTIR Microscopy : Map dye distribution on fiber surfaces at micron-scale resolution .

Q. How can researchers design high-throughput screening (HTS) for derivative libraries?

  • Combinatorial Synthesis : Use automated platforms (e.g., Chemspeed) to generate analogs with varying substituents.
  • Microplate Assays : Screen for optical properties (e.g., fluorescence quenching) or biological activity (e.g., enzyme inhibition) using 96-well plates.
  • Machine Learning : Train models on existing data to predict optimal substituent patterns for target applications .

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